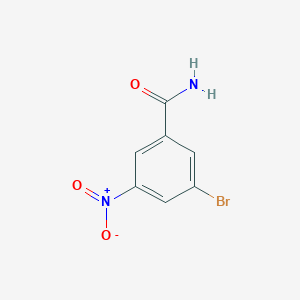

3-Bromo-5-nitrobenzamide

説明

Contextualization within Nitro- and Halo-Substituted Aromatic Amides Research

The study of 3-Bromo-5-nitrobenzamide is situated within the broader context of research on nitro- and halo-substituted aromatic amides. These classes of compounds are widely investigated for their diverse biological activities and material properties. nih.govresearchgate.net The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the halogen substituent, significantly influences the molecule's reactivity and potential for intermolecular interactions. scbt.comresearchgate.net

Research on halo-substituted amides has demonstrated their utility in medicinal chemistry, with applications in the development of antimicrobial and anticancer agents. nih.govnih.gov The halogen atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the carbon-halogen bond can serve as a handle for further synthetic modifications through cross-coupling reactions. researchgate.net

Nitroaromatic compounds, including nitro-substituted benzamides, are known for their electrochemical properties and have been explored as precursors for dyes, explosives, and pharmaceuticals. nih.gov The nitro group can be reduced to an amino group, providing a key synthetic route to a wide range of functionalized molecules. researchgate.net The combination of both a nitro and a halo group on an aromatic amide, as seen in this compound, offers a unique platform for creating molecules with tailored properties.

Historical Overview of Synthetic Approaches for Similar Compounds

The synthesis of substituted aromatic amides has a long history, with the development of various methods to introduce functional groups onto the aromatic ring and to form the amide bond. Early methods for the synthesis of compounds similar to this compound often involved multi-step sequences starting from simple aromatic precursors like benzene (B151609) or toluene. nih.gov

Key historical reactions for the synthesis of halo- and nitro-aromatic compounds include electrophilic aromatic substitution reactions. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, has been a cornerstone for introducing nitro groups. nih.govscirp.org Similarly, electrophilic bromination using molecular bromine, often with a Lewis acid catalyst, has been a standard method for introducing bromine atoms onto aromatic rings. scirp.org

The formation of the amide bond itself has also seen significant evolution. The classical approach involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. rsc.org A common route to this compound involves the initial synthesis of 3-bromo-5-nitrobenzoic acid, which is then converted to its acyl chloride and subsequently reacted with ammonia (B1221849) or an amine. researchgate.net A 2019 study reported a convenient, solvent-free synthesis of 3-bromo-5-nitrobenzamides by reacting 3-bromo-5-nitrobenzoic acid with various amines in the presence of thionyl chloride. researchgate.net

More recent synthetic strategies focus on improving efficiency, selectivity, and sustainability. These include the development of one-pot procedures and the use of milder reagents. For instance, methods for the direct conversion of nitroarenes to haloaromatics have been developed, offering a more streamlined approach. researchgate.net

Contemporary Research Gaps and Future Directions for this compound

While this compound and its derivatives have shown promise in various applications, several research gaps remain. Much of the current research focuses on its use as a synthetic intermediate. smolecule.com There is a need for more in-depth studies on its specific biological activities and mechanisms of action. A 2018 study noted its moderate antibacterial activity, but further investigation into its spectrum of activity and potential targets is warranted. smolecule.com

Future research could focus on several key areas:

Exploration of Biological Activity: Systematic screening of this compound and its derivatives against a wider range of biological targets, including enzymes, receptors, and pathogens, could uncover new therapeutic applications. nih.govresearchgate.net

Development of Novel Synthetic Methodologies: While some efficient synthetic routes exist, the development of more sustainable and atom-economical methods for its synthesis and functionalization remains an important goal. numberanalytics.com This includes the use of catalytic methods and flow chemistry. numberanalytics.com

Materials Science Applications: The potential of this compound as a building block for functional materials, such as polymers or metal-organic frameworks, is largely unexplored. scbt.com Its rigid structure and potential for hydrogen bonding could be exploited to create materials with interesting optical or electronic properties.

Chemical Biology Probes: The compound's structure could be modified to create chemical probes for studying biological processes. The bromine atom provides a site for the introduction of reporter groups or affinity tags.

Interdisciplinary Relevance of this compound in Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it a molecule with significant interdisciplinary relevance, particularly at the interface of chemical biology and materials science.

In chemical biology , the scaffold of this compound is of interest for the development of chemical probes and potential therapeutic agents. The amide linkage is a common motif in biologically active molecules, and the bromo and nitro groups offer opportunities for fine-tuning the compound's properties. For example, derivatives of similar nitroaromatic compounds have been investigated for their ability to generate reactive oxygen species, a mechanism relevant to anticancer activity. The amide group can also serve as a linker in the design of Proteolysis-Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.

In materials science , aromatic compounds containing nitro and bromo groups are valuable precursors for the synthesis of functional materials. scbt.comresearchgate.net The nitro group can influence the electronic properties of a material, while the bromine atom can be used for post-synthetic modification through cross-coupling reactions to build more complex architectures. ontosight.ai The ability of the amide group to form hydrogen bonds can be exploited to direct the self-assembly of molecules into ordered structures, which is a key principle in the design of crystalline materials and liquid crystals. The high nitrogen and oxygen content could also be relevant in the design of energetic materials or high-density polymers. scbt.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395598 | |

| Record name | 3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54321-80-1 | |

| Record name | 3-Bromo-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 5 Nitrobenzamide

Precursor Synthesis and Functional Group Introduction Strategies

The creation of the core structure of 3-bromo-5-nitrobenzamide hinges on the precise installation of the bromo and nitro groups onto an aromatic ring. The regiochemical outcome of these substitutions is governed by the directing effects of the substituents present on the ring during each synthetic step. The most common precursor for this compound is 3-bromo-5-nitrobenzoic acid, which is subsequently converted to the amide.

Nitration of Benzamide (B126) Derivatives

While direct nitration of a benzamide derivative is a possible pathway, the synthesis of this compound typically involves the nitration of a benzoic acid precursor. For instance, the nitration of 3-bromobenzoic acid using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) preferentially yields 3-bromo-5-nitrobenzoic acid. In this reaction, the existing carboxylic acid and bromine substituents both direct the incoming nitro group to the C5 position, which is para to the bromine and meta to the carboxyl group.

Alternatively, starting with benzoic acid, an initial nitration step is performed. The reaction of benzoic acid with a nitrating mixture (a 1:1.5 ratio of H₂SO₄ to HNO₃) at 0-5°C for approximately one hour yields 3-nitrobenzoic acid. niif.huresearchgate.net This product then serves as the substrate for a subsequent bromination reaction.

Bromination of Benzamide Derivatives

The introduction of the bromine atom can be achieved by the bromination of a nitro-substituted precursor. Following the synthesis of 3-nitrobenzoic acid, this intermediate is subjected to bromination to install the bromo group at the C3 position. niif.huresearchgate.net The nitro group at position 3 is a strong deactivating and meta-directing group, which guides the incoming bromine electrophile to the C5 position.

A reported method involves heating 3-nitrobenzoic acid with N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at 80°C for two hours. niif.huresearchgate.net This efficient protocol works well for deactivated aromatic compounds. sci-hub.se An interesting alternative involves the bromination of 3-nitrobenzonitrile (B78329) with NBS in sulfuric acid, which directly yields this compound through a concomitant hydration of the nitrile group. sci-hub.se

Sequential Electrophilic Aromatic Substitution Reactions

The most prevalent and logical synthesis of the 3-bromo-5-nitrobenzoyl scaffold relies on a two-step electrophilic aromatic substitution sequence starting from benzoic acid. This strategy leverages the directing effects of the substituents to ensure the correct 3,5-disubstitution pattern on the final product's precursor.

The sequence is as follows:

Nitration: Benzoic acid is first nitrated to form 3-nitrobenzoic acid. niif.huresearchgate.net The carboxyl group (-COOH) is a meta-director, guiding the electrophilic nitronium ion (NO₂⁺) to the C3 position.

Bromination: The resulting 3-nitrobenzoic acid is then brominated. niif.huresearchgate.net The nitro group at C3 directs the incoming electrophile (Br⁺) to the C5 position, yielding the desired 3-bromo-5-nitrobenzoic acid precursor. niif.huresearchgate.net

The conditions for these sequential reactions are summarized in the table below.

| Step | Starting Material | Reagents & Conditions | Product |

| 1. Nitration | Benzoic Acid | H₂SO₄ + HNO₃ (1:1.5), 0-5°C, 1 hour | 3-Nitrobenzoic Acid |

| 2. Bromination | 3-Nitrobenzoic Acid | N-Bromosuccinimide (NBS), conc. H₂SO₄, 80°C, 2 hours | 3-Bromo-5-nitrobenzoic Acid |

This table is based on synthetic procedures outlined in cited research. niif.huresearchgate.net

Amidation Reactions for Benzamide Formation

Once the precursor 3-bromo-5-nitrobenzoic acid is synthesized, the final step is the formation of the amide bond (amidation). This transformation of a carboxylic acid into a primary amide can be accomplished through several methods, most notably by activation of the carboxyl group or through the use of coupling agents.

Carboxylic Acid Activation Strategies (e.g., Thionyl Chloride)

A classic and effective method for preparing amides from carboxylic acids involves converting the acid into a more reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is a common reagent for this purpose. niif.hu The reaction involves treating 3-bromo-5-nitrobenzoic acid with thionyl chloride, which forms the highly reactive 3-bromo-5-nitrobenzoyl chloride. niif.hu This intermediate is not typically isolated and reacts readily with ammonia (B1221849) or an amine to produce the target benzamide. niif.hu

Research has shown this method to be highly efficient, particularly under solvent-free conditions, which aligns with the principles of green chemistry. niif.huresearchgate.net The absence of a solvent can lead to higher yields and shorter reaction times.

| Entry | Reaction Condition | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 5 | 72 |

| 2 | Tetrahydrofuran (THF) | 6 | 65 |

| 3 | Acetonitrile | 5 | 69 |

| 4 | Toluene | 6 | 62 |

| 5 | Solvent-Free | 2 | 94 |

Table adapted from research on the optimization of thionyl chloride-mediated amidation of 3-bromo-5-nitrobenzoic acid. niif.huresearchgate.net

Coupling Reagent-Mediated Amidation (e.g., EDC/HOBt)

Modern organic synthesis often employs coupling reagents to facilitate amide bond formation under milder conditions. The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-Hydroxybenzotriazole (HOBt), is a widely used system. ijres.orgcommonorganicchemistry.comresearchgate.net

In this process, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization (if the substrate is chiral). The addition of HOBt traps the activated species to form an HOBt-ester, which is more stable but still highly reactive towards amines. commonorganicchemistry.com This two-stage activation minimizes side products and leads to cleaner reactions and higher yields of the desired amide. This method is broadly applicable for the synthesis of various amides and can be used for the conversion of 3-bromo-5-nitrobenzoic acid to this compound. ijres.orgresearchgate.netgoogle.com

| Reagent | Role |

| 3-Bromo-5-nitrobenzoic Acid | Carboxylic acid substrate |

| Amine Source (e.g., NH₄Cl) | Nucleophile for amide formation |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide coupling agent; activates the carboxylic acid |

| HOBt (1-Hydroxybenzotriazole) | Additive to suppress side reactions and form a more stable active ester |

| Base (e.g., DIPEA, optional) | Used to neutralize acid byproducts and deprotonate the amine |

| Solvent (e.g., DMF, DCM) | Reaction medium |

This table outlines the general components for an EDC/HOBt mediated amidation reaction. ijres.orgcommonorganicchemistry.com

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, minimizing waste, and ensuring process efficiency. Key parameters that are manipulated include temperature, stoichiometry of reactants, and reaction time.

Temperature is a critical parameter in the synthesis of this compound and its precursors. For example, the nitration of benzoic acid to form 3-nitrobenzoic acid is typically performed at low temperatures (0–5°C) to control the exothermic reaction and prevent over-nitration. niif.huresearchgate.net Similarly, the subsequent bromination of 3-nitrobenzoic acid to yield 3-bromo-5-nitrobenzoic acid is often conducted at a controlled elevated temperature, such as 80°C, to ensure a reasonable reaction rate. researchgate.net

The ratio of reactants can significantly influence the outcome of the amidation reaction. In many direct amidation protocols, an excess of the amine is employed to shift the reaction equilibrium towards the product and minimize byproducts. nih.govd-nb.info For instance, in Lewis acid-catalyzed amidations, using an excess of the amine has been found to be beneficial for reducing the formation of undesired side products. nih.gov

Conversely, some methods benefit from an excess of the carboxylic acid component. In a thermo-mechanochemical study, a 2:1 stoichiometric ratio of benzoic acid to amine led to an almost quantitative conversion, demonstrating a clear advantage over an equimolar ratio. researchgate.net The optimization of stoichiometry is often system-dependent. For example, in certain iodine-catalyzed amidations, initial findings required a large excess of amine, but further studies showed that the addition of a base could reduce the necessary amount of amine to near-stoichiometric levels (1.1 equivalents). d-nb.info The goal in developing catalytic methods is often to move towards using sub-stoichiometric amounts of activating agents, enhancing the atom economy of the process. mdpi.com

Understanding the kinetics of amidation provides insight into the reaction mechanism and helps in optimizing conditions for industrial-scale production. Kinetic studies often involve monitoring the reaction progress over time, typically through techniques like HPLC.

While specific, detailed kinetic data for the synthesis of this compound is not extensively published, related studies provide valuable information. For Zr-catalyzed amidations, mechanistic investigations have identified the cleavage of the C-O bond of the activated carboxylic acid as the rate-determining step. mdpi.com In thermo-mechanochemical amidation studies, the progress of the reaction is often tracked over time, providing data on conversion rates. For example, in the reaction of benzoic acid and p-toluidine (B81030) at 190°C, conversion to the amide increased from 38% after 1 hour to 58% after 3 hours, illustrating the reaction's progression. researchgate.net Such data, while not a formal kinetic analysis, is crucial for determining the optimal reaction duration to maximize yield without generating excess byproducts from prolonged heating.

Table 2: Effect of Reaction Time on Thermo-Mechanochemical Amidation Conversion

| Entry | Temperature (°C) | Time (h) | Conversion to Amide (%) |

|---|---|---|---|

| 1 | 190 | 1 | 38 |

| 2 | 190 | 2 | 89* |

| 3 | 190 | 3 | 58 |

This entry involved opening the milling jar between cycles to release water vapor, which significantly improved the conversion. researchgate.net Data sourced from a study on the direct amidation of benzoic acid. researchgate.net

Derivatization and Functionalization of this compound

This compound is a valuable synthetic intermediate due to the presence of multiple reactive sites that allow for a wide range of chemical transformations. smolecule.com The bromo, nitro, and amide groups can each be selectively targeted to create a diverse library of new molecules.

The bromine atom on the aromatic ring is a key functional group for derivatization. It can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. smolecule.com More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples the bromo-substituted ring with a boronic acid in the presence of a palladium catalyst, is a powerful method for forming new carbon-carbon bonds and synthesizing complex biaryl structures. rsc.org

The nitro group is another site for functionalization. It is strongly electron-withdrawing but can be readily reduced to an amino group (-NH₂) using various reducing agents. smolecule.comsmolecule.com This transformation is significant as it completely alters the electronic properties of the aromatic ring and introduces a nucleophilic site. The resulting amino group can then participate in a host of reactions, including further amidation or peptide bond formation, opening pathways to new pharmaceutical and material science applications. a2bchem.com

Finally, the amide bond itself can be chemically modified. Under acidic or basic conditions, it can undergo hydrolysis to revert to the parent carboxylic acid, 3-bromo-5-nitrobenzoic acid, and ammonia or an amine. smolecule.com This reactivity allows for the use of the amide as a protecting group for the carboxylic acid in certain synthetic sequences.

An in-depth analysis of the synthetic methodologies and reaction pathways of this compound reveals its versatility as a scaffold in organic chemistry. The reactivity of this compound is largely governed by the interplay of its three key functional groups: the bromine atom, the nitro group, and the amide moiety, all attached to a central benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the carbonyl of the amide significantly influences the chemical behavior of the aromatic ring and the substituents.

1 Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with a bromine atom, which can be replaced by various nucleophiles. The presence of the electron-withdrawing nitro group activates the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In related compounds, such as 4-amino-3-bromo-5-nitrobenzonitrile, the bromine atom is the site of nucleophilic substitution. This reactivity is a general feature for nitro-activated aryl halides. For instance, palladium-catalyzed cyanation has been used to replace a bromine atom with a cyano group on a similar bromo-nitro-benzyl alcohol structure, demonstrating a common pathway for derivatization. nih.govacs.org While specific examples detailing the substitution of the bromine on this compound itself are not extensively documented in the provided results, the reactivity pattern of analogous compounds strongly suggests its capability to undergo such transformations.

2 Transformations of the Nitro Group (e.g., Reduction)

The nitro group on the this compound molecule is a key site for chemical transformation, most notably reduction to an amino group. This conversion is a fundamental step in the synthesis of many derivatives and more complex molecules. Various reducing agents can be employed to achieve this transformation.

Common methods for the reduction of aromatic nitro groups include the use of metal catalysts with hydrogen gas (catalytic hydrogenation) or chemical reductants like tin(II) chloride (SnCl₂), sodium sulfide, or iron in acidic media. unimi.it For example, the reduction of the nitro group in similar compounds has been achieved using lithium aluminum hydride. smolecule.com In the synthesis of related antitubercular agents, the reduction of a carboxylic acid group on a bromo-nitro-substituted benzoic acid was accomplished using borane (B79455) in THF, while the nitro group remained intact, showcasing selective reduction possibilities. nih.govacs.org Conversely, the nitro group can be selectively reduced to an amine. For instance, in the synthesis of ethyl 4-amino-3-bromo-5-nitrobenzoate, the nitro group can be reduced to an amino group under appropriate conditions. ontosight.ai

The general mechanism for the reduction of a nitro group to an aniline (B41778) derivative, as proposed by Haber, can proceed through a direct route involving nitroso and hydroxylamine (B1172632) intermediates or a condensation route that forms azoxy and azo species before yielding the final amine. unimi.it

3 Modifications at the Amide Nitrogen (e.g., N-alkylation)

The amide nitrogen of this compound can be functionalized, for example, through N-alkylation, to produce a range of N-substituted derivatives. This modification is typically achieved by reacting this compound or its precursor, 3-bromo-5-nitrobenzoic acid, with various amines.

A common synthetic strategy involves the conversion of 3-bromo-5-nitrobenzoic acid into an acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂). researchgate.net This activated intermediate, 3-bromo-5-nitrobenzoyl chloride, readily reacts with a primary or secondary amine to form the corresponding N-substituted benzamide. researchgate.net This method has been successfully employed under solvent-free conditions, which is both efficient and environmentally friendly. researchgate.netresearchgate.net

Specific examples of N-alkylated derivatives include:

N-methyl-3-bromo-5-nitrobenzamide : Synthesized from methyl 3-bromo-5-nitrobenzoate and methylamine (B109427) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a tetrahydrofuran/methanol solvent system. chemicalbook.com

N-ethyl-3-bromo-5-nitrobenzamide : An available chemical building block. calpaclab.com

N-cyclopropyl-3-bromo-5-nitrobenzamide : Another commercially available derivative, indicating its utility in synthetic programs. synquestlabs.com

General conditions for the synthesis of various N-substituted 3-bromo-5-nitrobenzamides from 3-bromo-5-nitrobenzoic acid and different amines are summarized in the table below.

| Amine Reactant | Resulting N-Substituted Product Name | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 3-Bromo-N-phenyl-5-nitrobenzamide | 2.0 | 92 | researchgate.net |

| 4-Chloroaniline | 3-Bromo-N-(4-chlorophenyl)-5-nitrobenzamide | 2.5 | 90 | researchgate.net |

| 4-Methylaniline | 3-Bromo-5-nitro-N-(p-tolyl)benzamide | 2.0 | 93 | researchgate.net |

| 4-Methoxyaniline | 3-Bromo-N-(4-methoxyphenyl)-5-nitrobenzamide | 3.0 | 89 | researchgate.net |

| Piperidine | (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | 3.5 | 88 | researchgate.net |

4 Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in the derivatization of this compound is dictated by the electronic properties of the existing substituents on the benzene ring. The nitro group and the carbonyl group of the amide are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. cymitquimica.com Any electrophilic substitution would be directed to the positions meta to both the nitro and amide groups (positions 2, 4, and 6), although such reactions are generally difficult.

Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. In this compound, the bromine atom is at a meta position relative to the nitro group, which does not provide the typical ortho/para activation for SNAr. However, the cumulative electron-withdrawing effect of both the nitro and amide groups enhances the electrophilicity of the carbon atom attached to the bromine, facilitating its substitution by strong nucleophiles. smolecule.com

In derivatization reactions, directing groups can be used to control regioselectivity. For example, in a related compound, using a protective group on an amino functionality helps to direct bromine substitution to a specific meta position. While stereoselectivity is not typically a factor in reactions directly involving the aromatic ring or the primary amide of this compound, it would become relevant if chiral reagents or catalysts were used, or if chiral centers were introduced in the N-substituent of the amide.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-Bromo-5-nitrobenzamide, offering detailed insights into the proton and carbon environments.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons and the amide group protons. amazonaws.com The aromatic region is characterized by three protons on a 1,3,5-trisubstituted benzene (B151609) ring.

In a 300 MHz spectrum recorded in DMSO-d₆, the aromatic protons appear as singlets or narrow multiplets due to small meta-couplings. The chemical shifts are observed at δ 8.66 (s, 1H), δ 8.53 (s, 1H), and δ 8.48 (s, 1H). amazonaws.com The significant downfield shift of these protons is attributed to the strong electron-withdrawing effects of both the nitro (NO₂) and bromo (Br) substituents, which deshield the aromatic protons. ucl.ac.uk The two protons of the primary amide group (-CONH₂) typically appear as two separate broad singlets due to restricted rotation around the C-N bond and their different chemical environments. In the spectrum, these are found at δ 8.41 (s, 1H) and δ 7.86 (s, 1H). amazonaws.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H | 8.66 | Singlet | amazonaws.com |

| Aromatic H | 8.53 | Singlet | amazonaws.com |

| Aromatic H | 8.48 | Singlet | amazonaws.com |

| Amide NH | 8.41 | Singlet | amazonaws.com |

| Amide NH | 7.86 | Singlet | amazonaws.com |

Spectrum recorded in DMSO-d₆ at 300 MHz.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the spectrum shows seven distinct carbon signals, corresponding to the six aromatic carbons and the single carbonyl carbon of the amide group.

The chemical shifts, recorded in DMSO-d₆ at 75 MHz, are consistent with the proposed structure. amazonaws.com The carbonyl carbon (C=O) of the amide group is typically found furthest downfield, appearing at δ 164.2 ppm. amazonaws.com The carbon atom attached to the nitro group (C-NO₂) is observed at δ 148.5 ppm, while the carbon bearing the bromine atom (C-Br) is found at δ 122.0 ppm. amazonaws.com The remaining aromatic carbons appear at δ 137.2, 136.2, 128.4, and 121.4 ppm. amazonaws.com The specific assignments are confirmed by the expected electronic effects of the substituents.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O (Amide) | 164.2 | amazonaws.com |

| C-NO₂ | 148.5 | amazonaws.com |

| C-H | 137.2 | amazonaws.com |

| C-CONH₂ | 136.2 | amazonaws.com |

| C-H | 128.4 | amazonaws.com |

| C-Br | 122.0 | amazonaws.com |

| C-H | 121.4 | amazonaws.com |

Spectrum recorded in DMSO-d₆ at 75 MHz.

While one-dimensional NMR provides primary data, two-dimensional (2D) NMR experiments are instrumental for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show weak cross-peaks between the aromatic protons (H-2, H-4, H-6) due to their four-bond (⁴J) meta-coupling, confirming their relationship within the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). An HMQC/HSQC spectrum would show cross-peaks connecting each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for the unambiguous assignment of the protonated aromatic carbons (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for piecing together the molecular framework. For this compound, key HMBC correlations would be expected between the amide protons (NH₂) and the carbonyl carbon (C=O) as well as the aromatic carbon C-1. Furthermore, correlations from the aromatic protons to neighboring quaternary carbons (like C-1, C-3, and C-5) would confirm the substitution pattern. For instance, H-2 would show correlations to C-4, C-6, and the amide carbonyl carbon.

The Nuclear Overhauser Effect (NOE) is a phenomenon that detects the spatial proximity of nuclei, providing powerful evidence for regiochemical and stereochemical assignments. ucl.ac.uknih.gov In an NOE difference or a 2D ROESY experiment, irradiation of a specific proton will cause an enhancement of the signals of other protons that are close in space (typically < 5 Å). nih.gov

For this compound, NOE experiments can be used to confirm the 1,3,5-substitution pattern. For example, irradiation of the amide protons could potentially show an NOE enhancement to the adjacent aromatic proton at the C-2 position. This would provide definitive proof of the connectivity and spatial arrangement of the amide group relative to the aromatic ring, which is particularly useful in distinguishing between possible isomers. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound, recorded in KBr, displays several key absorption bands that confirm the presence of its main functional groups. amazonaws.com

Amide Group (-CONH₂): The N-H stretching vibrations of the primary amide appear as a distinct band around 3413.8 cm⁻¹. amazonaws.com The amide I band, which is primarily due to the C=O stretching vibration, is observed as a strong absorption at 1659.5 cm⁻¹. amazonaws.com

Nitro Group (-NO₂): The nitro group gives rise to two characteristic strong stretching vibrations. The asymmetric stretching (νas) appears at 1551.9 cm⁻¹, and the symmetric stretching (νs) is found at 1344.9 cm⁻¹. amazonaws.com These frequencies are typical for aromatic nitro compounds. beilstein-journals.org

Aromatic Moiety: The spectrum also contains bands corresponding to C-H and C=C stretching within the aromatic ring, typically found in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, would be expected below 900 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amide | 3413.8 | amazonaws.com |

| C=O Stretch (Amide I) | Amide | 1659.5 | amazonaws.com |

| Asymmetric NO₂ Stretch | Nitro | 1551.9 | amazonaws.com |

| Symmetric NO₂ Stretch | Nitro | 1344.9 | amazonaws.com |

Spectrum recorded in KBr.

Hydrogen Bonding Network Analysis through IR Shifts

Infrared (IR) spectroscopy is a powerful tool for elucidating the hydrogen bonding networks in this compound. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and the nitro group oxygens) allows for the formation of intermolecular hydrogen bonds. In the solid state, these interactions can lead to shifts in the vibrational frequencies of the involved functional groups.

The N-H stretching vibrations of the amide group, typically observed in the range of 3300–3500 cm⁻¹, can be broadened and shifted to lower wavenumbers due to hydrogen bonding. pressbooks.pub Similarly, the C=O stretching frequency of the amide, which appears around 1680 cm⁻¹, can also experience a shift. The extent of these shifts provides insight into the strength and nature of the hydrogen bonding network within the crystal lattice. For instance, strong intermolecular hydrogen bonding between the amide proton of one molecule and the carbonyl oxygen of another is a common feature in primary amides, leading to the formation of dimeric or polymeric structures. mdpi.com The nitro group's characteristic symmetric and asymmetric stretching frequencies, typically found near 1350 cm⁻¹ and 1535 cm⁻¹ respectively, can also be influenced by their participation in hydrogen bonding, although to a lesser extent than the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its molecular formula. For this compound (C₇H₅BrN₂O₃), the expected exact mass can be calculated. HRMS analysis would show a molecular ion peak, for example, the protonated molecule [M+H]⁺, at an m/z value that corresponds to its calculated exact mass, thereby confirming the molecular formula. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|

Note: The observed m/z is a representative value and may vary slightly based on experimental conditions.

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern observed in the mass spectrum of this compound provides valuable structural information. Under electron ionization (EI), the molecule undergoes characteristic fragmentation pathways. Common fragmentation patterns for aromatic amides include the loss of the amide group or parts of it. libretexts.org

Key fragmentation pathways for this compound would likely involve:

Loss of the amino group (-NH₂): This would result in a fragment ion with a corresponding decrease in mass.

Loss of the entire amide group (-CONH₂): This would lead to a significant fragment ion.

Loss of the nitro group (-NO₂): A peak corresponding to the loss of 46 amu would indicate the cleavage of the nitro group from the aromatic ring.

Loss of bromine (-Br): Cleavage of the carbon-bromine bond would result in a fragment ion lacking the bromine atom. miamioh.edu

The analysis of these fragment ions allows for the piecing together of the molecule's structure, confirming the connectivity of the functional groups to the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within this compound.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within its chromophores. The primary chromophore is the nitro-substituted benzene ring. Aromatic nitro compounds typically exhibit two main absorption bands. azooptics.com One is a high-intensity band at shorter wavelengths (around 200-250 nm) corresponding to a π→π* transition, and the other is a lower-intensity band at longer wavelengths (around 350-400 nm) due to an n→π* transition of the nitro group. azooptics.com The presence of the bromine atom and the amide group can cause shifts in the position and intensity of these absorption maxima (λmax). ijprajournal.com The extended conjugation provided by the benzene ring is crucial for these absorptions to occur in the UV-Vis region. libretexts.org

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π→π* | 200 - 250 |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. sapub.org This phenomenon can provide information about the nature of the electronic ground and excited states of the molecule. For this compound, changing the solvent can affect the energy levels of the orbitals involved in the electronic transitions.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, known as a bathochromic shift, is often observed for π→π* transitions when the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents.

Hypsochromic Shift (Blue Shift): Conversely, a shift to a shorter wavelength, or a hypsochromic shift, can occur for n→π* transitions in polar, protic solvents. ijprajournal.com This is because the non-bonding electrons of the nitro group's oxygen can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. d-nb.info

By studying the UV-Vis spectra of this compound in a range of solvents with varying polarities, it is possible to probe the differential solvation of its ground and excited states. ijcce.ac.ir

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing atomic positions, bond lengths, and bond angles with high precision.

While the specific crystal structure of this compound has been investigated, detailed crystallographic data from these studies is not widely available in common databases. smolecule.com However, the examination of closely related bromonitro-substituted aromatic amides provides significant insight into the expected structural parameters. Single crystal X-ray diffraction (SCXRD) analysis of these analogues reveals detailed information about their crystal systems, space groups, and unit cell dimensions.

For instance, the analysis of similar compounds, such as N-(4-Bromophenyl)-3,5-dinitrobenzamide and (E)-N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide, provides a template for understanding the crystallographic profile of this compound. These compounds typically crystallize in monoclinic systems.

Below is a table of representative crystallographic data for analogous structures, which illustrates the type of information obtained from a single crystal X-ray diffraction experiment.

| Parameter | N-(4-Bromophenyl)-3,5-dinitrobenzamide researchgate.net | (E)-N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide researchgate.net | 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine nih.gov |

|---|---|---|---|

| Chemical Formula | C₁₃H₈BrN₃O₅ | C₁₃H₉BrClN₃O₂ | C₈H₅BrN₄O₂S |

| Formula Weight (g/mol) | 366.13 | 354.59 | 301.13 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 7.1273 (2) | 18.2217 (5) | 11.231 (2) |

| b (Å) | 26.6676 (7) | 7.4666 (2) | 9.2580 (19) |

| c (Å) | 7.5428 (2) | 23.6916 (5) | 10.868 (2) |

| β (°) | 101.652 (2) | 122.685 (1) | 113.08 (3) |

| Volume (ų) | 1404.10 (7) | 2712.93 (12) | 1039.6 (4) |

| Z | 4 | 8 | 4 |

| Temperature (K) | 296 | 295 | 293 |

The molecular arrangement of this compound in the solid state is directed by a combination of intermolecular and intramolecular forces. The primary amide (-CONH₂) and nitro (-NO₂) groups are potent hydrogen bond donors and acceptors, respectively.

Hydrogen Bonding: The most significant interaction expected to govern the crystal packing of this compound is hydrogen bonding. In related amide structures, classical N—H⋯O hydrogen bonds are ubiquitously observed. semanticscholar.org These bonds typically form between the amide N-H donor and an oxygen atom from either the nitro group or the carbonyl group of an adjacent molecule. For example, in N-(4-Bromophenyl)-3,5-dinitrobenzamide, N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. researchgate.net The crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide similarly features N—H⋯O hydrogen bonds involving the nitro group, which connect molecules into zigzag chains. iucr.org Intramolecular hydrogen bonds, such as O—H⋯N interactions, are also observed in analogues containing hydroxyl groups, forming stable ring motifs known as S(6) graph-sets. researchgate.net

π–π Stacking: The aromatic nature of the benzene ring allows for π–π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of two rings overlap, further stabilize the crystal structure. In N-(4-Bromophenyl)-3,5-dinitrobenzamide, π–π interactions with a centroid–centroid distance of 3.6467 (17) Å are present. researchgate.net Similar interactions are noted in other related compounds, contributing significantly to the crystal packing. researchgate.net

A summary of key interactions found in analogous structures is provided below.

| Interaction Type | Example Compound | Description & Distance (Å) | Reference |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | N-(4-Bromophenyl)-3,5-dinitrobenzamide | Links molecules into 1-D chains. D⋯A distance: 2.818 (3) Å. | researchgate.net |

| O—H⋯N Hydrogen Bond (Intramolecular) | (E)-N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide | Forms an S(6) graph-set motif. | researchgate.net |

| Halogen Bond (Br⋯Br) | N-(benzo[d]thiazol-6-yl)-3-bromobenzamide | Links molecular ribbons into sheets. Distance: 3.5812 (6) Å. | ethz.ch |

| π–π Stacking | (E)-N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide | Stabilizes crystal packing. Centroid-centroid distance: 3.615 (2) Å. | researchgate.net |

The combination of hydrogen bonds, halogen bonds, and π–π stacking interactions results in a specific three-dimensional supramolecular assembly for this compound. The analysis of crystal packing in analogous compounds reveals how these individual interactions cooperate to build complex, ordered structures.

The primary and most influential interaction is typically the hydrogen bond formed by the amide group. In many benzamide (B126) derivatives, these interactions create robust one-dimensional motifs, such as chains or ribbons. researchgate.net For instance, the N—H⋯O hydrogen bonds in N-(4-Bromophenyl)-3,5-dinitrobenzamide generate infinite chains running along a specific crystallographic axis. researchgate.net In 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, strong N—H⋯N intermolecular hydrogen bonds first create centrosymmetric dimers, which are then extended into a larger network by other hydrogen bonds. nih.gov

These primary chains or dimers are then organized into two-dimensional sheets or three-dimensional networks by weaker interactions. Halogen bonding (Br···Br or Br···O) and π–π stacking often act as the links between these primary supramolecular synthons. researchgate.netethz.ch The final crystal packing is a balance between these directional interactions and the steric demands of the molecule, resulting in a densely packed and stable crystalline solid.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules. A popular functional for such studies on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. science.gov

Geometrical Optimization and Conformational Analysis (e.g., B3LYP Functional, Basis Sets)

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometrical optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state (a stable conformation) is found. For a molecule with flexible bonds, such as the amide group in 3-Bromo-5-nitrobenzamide, a conformational analysis would be performed by rotating the relevant dihedral angles to identify the global energy minimum.

This analysis is typically performed using a functional like B3LYP in combination with a basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution. scispace.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 4.1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| C-Br Bond Length (Å) | Data Not Available |

| C-N (Nitro) Bond Length (Å) | Data Not Available |

| C=O Bond Length (Å) | Data Not Available |

| C-N (Amide) Bond Length (Å) | Data Not Available |

| O-N-O Bond Angle (°) | Data Not Available |

| C-C-N-O Dihedral Angle (°) | Data Not Available |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once a stable geometry is obtained, DFT can be used to predict various spectroscopic properties.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to simulate the IR spectrum. These calculated frequencies are often scaled by a factor to better match experimental data. nih.gov This helps in assigning specific vibrational modes (e.g., C=O stretch, N-O stretch, C-H bend) to the peaks observed in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical predictions are valuable for interpreting experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. scispace.com This analysis provides information about the electronic structure and the nature of electron transitions within the molecule.

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

Chemical reactions and measurements are often performed in a solvent. The Polarizable Continuum Model (PCM) is a common method to simulate the effect of a solvent on a molecule's properties. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the interaction between the solute and this continuum is calculated. This is crucial for accurately predicting properties like UV-Vis spectra and conformational stability in solution. researchgate.net

Electronic Structure and Reactivity Studies

DFT calculations provide detailed information about the distribution of electrons in a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

Table 4.2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Parameter | Energy (eV) |

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using colors to indicate different electrostatic potential values.

Red regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms.

Green regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, and positive potential around the amide hydrogens and the aromatic ring hydrogens, providing a guide to its reactive sites. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug design for understanding potential structure-activity relationships. researchgate.netresearchgate.net

Molecular docking simulations can predict the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction between a ligand like this compound and a biological target. dergipark.org.tr Studies on similar nitrobenzamide derivatives have shown their potential to interact with enzymes such as inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The docking results reveal the most stable binding pose of the ligand within the active site of the protein, providing a model for the interaction mechanism. dergipark.org.tr The binding energy is calculated based on the intermolecular forces, including van der Waals forces, electrostatic interactions, and hydrogen bonding between the ligand and the protein.

A crucial output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues in the protein's binding pocket. researchgate.net Arginine, with its ability to form multiple hydrogen bonds and salt bridges, is a prevalent amino acid at protein-protein interfaces and ligand binding sites. nih.gov Other residues like asparagine and tyrosine are also key for forming hydrogen bonds that stabilize the ligand-protein complex. nih.govacademie-sciences.fr For this compound, the amide and nitro groups are potent hydrogen bond donors and acceptors, respectively. Docking analysis would identify the specific residues that form hydrogen bonds, as well as other interactions like π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), which are crucial for binding. nih.gov

Table 3: Hypothetical Docking Results of this compound with a Target Protein Note: This table illustrates the type of information obtained from a molecular docking study.

| Parameter | Description |

| Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | Arginine (ARG), Asparagine (ASN), Tyrosine (TYR), Phenylalanine (PHE) |

| Hydrogen Bond Interactions | Amide NH2 with ASN side chain; Nitro O with ARG side chain |

| Other Interactions | π-π stacking between the benzamide (B126) ring and PHE |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are essential for modern photonic and optoelectronic technologies. Computational methods can predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). physchemres.org Molecules with significant NLO response typically feature an electron donor-acceptor system that enhances intramolecular charge transfer, leading to large changes in the dipole moment and high hyperpolarizability values. physchemres.orgresearchgate.net The presence of the electron-withdrawing nitro group and the π-conjugated system in this compound suggests it may possess NLO properties. Theoretical calculations using methods like Density Functional Theory (DFT) can quantify these properties and assess the molecule's potential for use in NLO applications. physchemres.org

Table 4: Calculated Nonlinear Optical Properties Note: These values are representative and depend on the computational methodology.

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges. |

| Mean Polarizability | <α> | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | βtot | A measure of the second-order NLO response of the molecule. |

Biological Activity and Mechanistic Investigations

Anticancer Activity Studies

Research into the anticancer potential of 3-Bromo-5-nitrobenzamide has revealed its ability to inhibit the growth of cancer cells and induce programmed cell death.

Studies have demonstrated the cytotoxic effects of this compound against specific human cancer cell lines. In particular, its activity has been evaluated against the H-460 non-small cell lung cancer line and the 22Rv1 prostate cancer cell line. The compound exhibits inhibitory effects on the proliferation of these cells, with reported half-maximal inhibitory concentration (IC50) values indicating its potency. Specifically, the IC50 value against the 22Rv1 prostate cancer cells has been documented as 35.3 μM, while for the H-460 lung cancer cells, the IC50 ranges from 0.53 to 1.26 μM.

Interactive Table: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| H-460 | Non-small cell lung cancer | 0.53 - 1.26 |

| 22Rv1 | Prostate cancer | 35.3 |

Investigations into the mechanism of action of this compound have indicated that it can induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway. This intrinsic pathway of apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. The process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov This release triggers a cascade of events involving the activation of caspases, which are proteases that execute the process of cell death. nih.gov The involvement of the mitochondrial pathway suggests that this compound may interact with members of the BCL-2 protein family, which are key regulators of mitochondrial integrity and apoptosis. nih.gov

In addition to inducing apoptosis, related bromo- and nitro-substituted compounds have been shown to interfere with the normal progression of the cell cycle in cancer cells. For instance, a stilbenoid containing a bromo substituent was found to cause cell cycle arrest at the G2/M phase in human lung cancer cells. nih.gov This arrest is often associated with the modulation of key regulatory proteins such as cyclin B1. nih.gov Halting the cell cycle at this checkpoint prevents the cell from entering mitosis, providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. This mechanism of action is a common feature of many anticancer agents.

Antimicrobial Activity Studies

Beyond its anticancer properties, this compound has also been investigated for its potential as an antimicrobial agent.

A study conducted in 2018 explored the antimicrobial properties of a series of substituted benzamides, which included this compound. The findings of this research indicated that the compound exhibited moderate antibacterial activity against certain bacterial strains. smolecule.com While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, research on structurally similar compounds provides some context. For example, 3-Bromo-2-hydroxy-5-methylbenzoic acid has shown significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values in the range of 32 to 128 µg/mL.

The antimicrobial effect of compounds containing bromo and nitro groups is believed to stem from their ability to interfere with essential cellular functions in microorganisms. One proposed mechanism for a related compound, bronidox (5-bromo-5-nitro-1,3-dioxane), is the oxidation of essential protein thiols. nih.gov This oxidation can lead to the inhibition of crucial enzyme activity, which in turn disrupts microbial growth and proliferation. nih.gov The reactivity of the bromine and nitro groups in this compound suggests it may also act through similar mechanisms, potentially inhibiting enzymes or disrupting other vital cellular pathways necessary for bacterial survival. smolecule.com

Enzyme Inhibition Studies

The interaction of this compound with enzymes is a key aspect of its mechanism of action. Studies suggest that the compound and its analogues may modulate the function of various enzymes and proteins. smolecule.com

Investigation of Nitroreductase (NTR) InvolvementThe presence of a nitro group on the benzamide (B126) ring is critical to one of its proposed mechanisms of action, which involves activation by nitroreductase (NTR) enzymes.benchchem.comThe nitro group can undergo redox reactions, and its reduction can lead to the formation of amine derivatives with different biological activities.benchchem.combenchchem.comThis bioactivation is a key strategy in medicinal chemistry.

Type I nitroreductases are considered particularly important in this process, as they catalyze a two-electron reduction of the nitro group, a mechanism that can be harnessed for therapeutic applications. Studies on related dinitrobenzylsulfanyl compounds have demonstrated that both nitro groups are essential for their high antitubercular activity, which is mediated through the deazaflavin-dependent nitroreductase (Ddn) activation pathway. nih.govacs.org This suggests that nitroaromatic compounds like this compound could act as prodrugs, being selectively activated by nitroreductase enzymes present in target organisms or specific disease environments.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is crucial for understanding how the chemical structure of this compound influences its biological effects and for guiding the design of more potent and selective analogues.

Influence of Bromine and Nitro Groups on Biological ActivityThe bromine and nitro groups at the 3- and 5-positions of the benzene (B151609) ring are defining features that significantly influence the molecule's reactivity and biological profile.smolecule.comThe combination of these specific functional groups imparts distinct chemical and biological properties compared to derivatives lacking them.benchchem.com

Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly affects the electronic properties of the aromatic ring. dovepress.com This electronic influence is critical for its interaction with biological targets and its potential activation via redox reactions catalyzed by enzymes like nitroreductases. In studies of related benzamide derivatives, the presence of a nitro group has been linked to prominent biological activity. tandfonline.com

Bromine Atom: The bromine atom also contributes to the molecule's activity. It increases electronegativity and provides a site for potential halogen bonding, an important non-covalent interaction that can enhance binding affinity to biological macromolecules like proteins and DNA. In SAR studies of antitubercular benzamides, a bromine atom at the C-5 position served as a key synthetic handle for derivatization and resulted in compounds with significant activity. acs.org

Impact of Amide Substituents (e.g., N-methyl, N,N-dimethyl, N,N-diethyl, N-cyclobutyl) on Activity and LipophilicityModification of the primary amide group (-CONH₂) is a common strategy to modulate the pharmacological properties of benzamide derivatives.researchgate.netSynthesizing N-substituted derivatives by coupling 3-bromo-5-nitrobenzoic acid with various amines allows for fine-tuning of characteristics like lipophilicity, which in turn affects membrane permeability and target engagement.researchgate.netnih.gov

Lipophilicity is a critical parameter in drug design. Studies on substituted benzamides have shown that the nature of the N-substituent dramatically influences this property. nih.gov For example, research on related N-substituted benzamides has shown that introducing N,N-dimethylamino and N,N-diethylamino groups can lead to improved biological activity, such as enhanced antioxidant properties. researchgate.net The table below summarizes the general impact of various N-substituents on the physicochemical properties and activity of benzamide scaffolds.

| Amide Substituent | Expected Impact on Lipophilicity | Potential Influence on Biological Activity | Supporting Evidence/Rationale |

|---|---|---|---|

| N-methyl | Slight increase | Can improve cell permeability; may alter hydrogen bonding capacity. | N-methylation is a common strategy to enhance pharmacokinetic properties. researchgate.net |

| N,N-dimethyl | Moderate increase | Removes hydrogen bond donor capability, which can alter target binding. Improved activity seen in some series. researchgate.net | The N,N-dimethylamino group significantly improved antioxidative activity in related systems. researchgate.net |

| N,N-diethyl | Significant increase | Increased lipophilicity may enhance membrane crossing but can also lead to off-target effects. Improved activity seen in some series. researchgate.net | The N,N-diethylamino group led to a significant enhancement of antiproliferative activity in certain coumarin (B35378) derivatives. researchgate.net |

| N-cyclobutyl | Moderate to high increase | Introduces a rigid, lipophilic group that can explore hydrophobic pockets in a target enzyme or receptor. | Cyclic amine substituents are often used to constrain conformation and improve binding affinity. researchgate.net |

Comparison with Related Benzamide DerivativesComparing this compound with other benzamide derivatives provides valuable context for its potential activity.

Comparison with Dinitro-analogs: In studies on antitubercular agents, 3,5-dinitrobenzylsulfanyl derivatives were found to be highly potent. nih.govacs.org When one of the nitro groups was replaced by other substituents (including bromo), the resulting mono-nitro compounds showed significantly reduced activity, suggesting that for that specific scaffold and mechanism (activation by nitroreductase), two nitro groups are essential for maximal efficacy. nih.govacs.org

Comparison with other 5-substituted analogs: In a different series of antitubercular benzamides, a compound with a bromine at the C-5 position (similar to the core of this compound) showed potent activity against M. tuberculosis. acs.org This activity was comparable to a derivative with a morpholine (B109124) group at the same position and significantly better than one with a methyl group, highlighting the positive contribution of the halogen. acs.org

Comparison with Anilides: The orientation of the amide bond can also be critical. When comparing substituted benzamides to their corresponding anilides (where the -CO-NH- linkage is reversed to -NH-CO-), studies have shown that central dopamine (B1211576) antagonist activity can be retained. nih.gov This suggests that for certain receptors, both scaffolds can adopt similar conformations and achieve comparable affinity. nih.gov

The table below presents a comparison of biological activities for different classes of related benzamide derivatives.

| Compound Class | Key Structural Difference | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| 3-Bromo-5-nitrobenzamides | Base structure | Potential enzyme inhibitors; reactivity enhanced by Br and NO₂ groups. | smolecule.com |

| 3,5-Dinitrobenzamides | Second nitro group instead of bromine | High antitubercular activity, dependent on activation by nitroreductase. Activity is superior to mono-nitro analogs in this series. | nih.govacs.org |

| 5-Bromo-benzamides | Lacks the 3-nitro group | Potent activity against M. tuberculosis, comparable to more complex C-5 substituents like morpholine. | acs.org |

| Substituted Anilides | Reversed amide bond (-NHCO-) | Retained dopamine antagonist activity, suggesting similar receptor binding conformations to benzamides. | nih.gov |

| 4-Substituted-3-nitrobenzamides | Different substitution pattern | Several derivatives exhibited potent anti-tumor activity against various cancer cell lines. | nih.gov |

Molecular Mechanisms of Action

The molecular mechanisms through which this compound exerts its biological effects are understood to be linked to its chemical structure. The electron-withdrawing nature of the bromine and nitro groups, combined with the hydrogen-bonding capability of the amide moiety, allows for potential interactions with biological targets. Research suggests that compounds with such features may participate in various cellular processes, although specific details for this compound are still being elucidated.

While detailed studies exclusively on this compound are limited, the broader class of benzamides and nitroaromatic compounds has been investigated for their interactions with specific molecular targets and cellular pathways. It is suggested that this compound may have the capacity to interact with enzymes and receptors involved in various cellular processes, potentially leading to their inhibition or activation. smolecule.com

Research into the biological activity of this compound points towards potential therapeutic properties. smolecule.com For instance, a 2018 study highlighted the moderate antibacterial activity of this compound against certain bacterial strains. smolecule.com The precise molecular targets within these bacteria have not been fully identified, but the activity suggests interference with essential cellular pathways.

The precursor molecule, 3-bromo-5-nitrobenzoic acid, has been noted in the context of cancer research, where it is suggested to inhibit cancer cell proliferation by binding to ligands on target proteins in the cell membrane. scbt.com While this does not directly describe the mechanism of the amide, it provides a basis for understanding the potential action of the core structure.

In a study focused on the discovery of inhibitors for the STAT3 protein, a signaling pathway often implicated in cancer, a derivative, N-benzyl-3-bromo-5-nitrobenzamide, was synthesized. nih.gov However, the study did not definitively confirm the binding of this derivative to the STAT3 protein. nih.gov This highlights the ongoing effort to understand how this chemical scaffold might interact with key cellular signaling pathways.

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Compound | Investigated Activity | Molecular Target/Pathway Context | Finding |

| This compound | Antibacterial | Not specified | Exhibited moderate activity against some bacterial strains. smolecule.com |

| 3-Bromo-5-nitrobenzoic acid | Anticancer | Target proteins on the cell membrane | Suggested to have antiproliferative activity. scbt.com |

| N-benzyl-3-bromo-5-nitrobenzamide | STAT3 Inhibition | STAT3 signaling pathway | Synthesized as a potential inhibitor, but binding was not confirmed. nih.gov |

The ability of this compound to form complexes with proteins and enzymes is a key area of interest for understanding its mechanism of action. smolecule.com The formation of such complexes can modulate the function of these biological macromolecules, leading to a physiological response. The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in hydrophobic and van der Waals interactions, facilitating binding to protein active sites or allosteric sites.

While direct evidence of specific protein-ligand complexes involving this compound is not yet widely published, studies on its precursor, 3-bromo-5-nitrobenzoic acid, suggest a potential for such interactions. It has been proposed that this related compound may interfere with the formation of supramolecular complexes or inhibit protein synthesis, which would inherently involve binding to proteins or enzymes. scbt.com

The potential for enzyme inhibition is a significant aspect of the mechanistic investigation. While specific enzymes inhibited by this compound have not been detailed in available research, the general class of nitroaromatic compounds has been explored for such properties. The electron-withdrawing characteristics of the nitro and bromo substituents can enhance the compound's ability to interact with enzyme active sites.

Table 2: Potential Interactions of this compound with Biological Macromolecules

| Interacting Molecule | Potential Type of Interaction | Implied Consequence |

| Proteins | Hydrogen bonding, hydrophobic interactions | Formation of protein-ligand complexes, potential alteration of protein function. smolecule.comscbt.com |

| Enzymes | Inhibition or activation | Modulation of cellular metabolic and signaling pathways. smolecule.com |

Further research, including techniques such as X-ray crystallography, NMR spectroscopy, and computational docking studies, is necessary to fully characterize the specific molecular interactions and complexes formed by this compound.

Applications in Medicinal Chemistry and Advanced Materials

Role as a Building Block in Drug Discovery and Synthesis

3-Bromo-5-nitrobenzamide serves as a foundational element in the development of new pharmaceutical agents. Its adaptable structure is a key asset in the multi-step processes of drug discovery and synthesis.

The presence of bromine and a nitro group on the benzamide (B126) scaffold allows for a range of chemical transformations. These reactive sites can be targeted through various reactions to build more intricate molecular architectures. For instance, the bromine atom can be replaced through nucleophilic substitution reactions, and the nitro group can be reduced to an amine, providing a point for further functionalization. This versatility allows chemists to design and construct complex molecules with potential pharmacological activity. Research has shown that bromo and nitro-substituted benzoic acids are important precursors for creating pharmaceutically active benzamides. researchgate.net

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs that produce the desired therapeutic effects. pharmanoble.com Intermediates like this compound are crucial in the synthesis of these APIs. pharmanoble.com The compound can be chemically modified in a series of reactions to produce the final, complex API. For example, derivatives of this compound have been explored in the synthesis of various therapeutic agents. A study detailed a convenient, solvent-free method for synthesizing benzamides from 3-bromo-5-nitrobenzoic acid and various amines, highlighting its industrial and laboratory importance as a drug intermediate. researchgate.net

Table 1: Examples of this compound Derivatives in Synthesis

| Derivative Name | CAS Number | Molecular Formula | Application/Significance |

|---|---|---|---|

| N-Methyl-3-bromo-5-nitrobenzamide | 90050-52-5 | C8H7BrN2O3 | Intermediate in chemical synthesis. chemicalbook.comnih.gov |

| N-Ethyl-3-bromo-5-nitrobenzamide | 929000-30-6 | C9H9BrN2O3 | Building block for protein degraders. calpaclab.com |

| N-Cyclopropyl-3-bromo-5-nitrobenzamide | 941294-17-3 | C10H9BrN2O3 | Fine chemical for research. synquestlabs.comamerigoscientific.com |

| N,N-Diethyl-3-bromo-5-nitrobenzamide | 929000-34-0 | C11H13BrN2O3 | Building block for protein degraders. calpaclab.com |

| N-Benzyl-3-bromo-5-nitrobenzamide | 1283116-50-6 | C14H11BrN2O3 | Chemical intermediate. sigmaaldrich.com |

This table is generated based on available data and is for illustrative purposes.

The search for new and more effective treatments for diseases is a constant endeavor in medicinal chemistry. The unique structure of this compound makes it a candidate for the development of novel therapeutic agents. Its derivatives have been investigated for a range of potential biological activities. For example, research into related nitrobenzoic acid derivatives has shown potential in areas like anticancer research. The ability to modify the compound at its various functional groups allows for the fine-tuning of its properties to interact with specific biological targets.

Contributions to Agrochemical and Specialty Chemical Synthesis